N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide: is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the cyclization of 1,4-diketones or the Paal-Knorr synthesis.
Synthesis of Pyridazinone Moiety: The pyridazinone ring can be formed by the condensation of hydrazine derivatives with diketones or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan and pyridazinone intermediates are then coupled with an appropriate benzamide derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to maximize yield and purity. Common industrial methods include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and pyridazinone moiety may bind to enzymes or receptors, modulating their activity. The benzamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide: can be compared with other furan and pyridazinone derivatives, such as:
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-25-13-5-6-14(17(12-13)26-2)19(24)20-9-10-22-18(23)8-7-15(21-22)16-4-3-11-27-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAGDMDMLAXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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